tert-butyl N-[(3S,4R)-3-methoxy-4-piperidyl]carbamate;oxalic acid
Description
The compound tert-butyl N-[(3S,4R)-3-methoxy-4-piperidyl]carbamate;oxalic acid (CAS 2306248-51-9) is a piperidine derivative featuring a tert-butyl carbamate group at the 4-position and a methoxy group at the 3-position of the piperidine ring. It is co-crystallized with oxalic acid (C₂H₂O₄), forming a salt or co-crystal to enhance stability and solubility. The molecular formula is C₁₂H₂₂N₂O₃·C₂H₂O₄ (combined formula: C₁₄H₂₄N₂O₇), though some sources report a formula of C₂₄H₄₆N₄O₁₀, likely due to stoichiometric variations in the oxalic acid ratio . This compound is used as a key intermediate in pharmaceutical synthesis, particularly in chiral molecule development, due to its stereochemical specificity .
Structure
3D Structure of Parent
Properties
IUPAC Name |
tert-butyl N-[(3S,4R)-3-methoxypiperidin-4-yl]carbamate;oxalic acid | |
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/2C11H22N2O3.C2H2O4/c2*1-11(2,3)16-10(14)13-8-5-6-12-7-9(8)15-4;3-1(4)2(5)6/h2*8-9,12H,5-7H2,1-4H3,(H,13,14);(H,3,4)(H,5,6)/t2*8-,9+;/m11./s1 | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KBOMHWIBSAZVOI-KAVFMPKWSA-N | |
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)OC(=O)NC1CCNCC1OC.CC(C)(C)OC(=O)NC1CCNCC1OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CC(C)(C)OC(=O)N[C@@H]1CCNC[C@@H]1OC.CC(C)(C)OC(=O)N[C@@H]1CCNC[C@@H]1OC.C(=O)(C(=O)O)O | |
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C24H46N4O10 | |
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
550.6 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
The synthesis of tert-butyl N-[(3S,4R)-3-methoxy-4-piperidyl]carbamate;oxalic acid involves multiple steps. The synthetic route typically starts with the preparation of the piperidine derivative, followed by the introduction of the methoxy group and the carbamate moiety. The final step involves the formation of the oxalic acid salt. Industrial production methods often utilize optimized reaction conditions to ensure high yield and purity .
Chemical Reactions Analysis
tert-butyl N-[(3S,4R)-3-methoxy-4-piperidyl]carbamate;oxalic acid undergoes various chemical reactions, including:
Oxidation: This reaction can be carried out using oxidizing agents such as potassium permanganate or hydrogen peroxide.
Reduction: Reduction reactions typically involve reagents like lithium aluminum hydride.
Scientific Research Applications
Structural Features
The compound consists of:
- A tert-butyl group , which enhances lipophilicity.
- A methoxy-substituted piperidine ring , contributing to its biological activity.
- Oxalic acid as a counterion, which may influence solubility and stability.
Pharmaceutical Development
Tert-butyl N-[(3S,4R)-3-methoxy-4-piperidyl]carbamate;oxalic acid is primarily investigated for its potential therapeutic effects in various conditions:
- Neuropharmacology : Compounds with piperidine structures have been linked to analgesic and anti-inflammatory activities. The specific interactions of this compound with neurotransmitter systems are under study, aiming to elucidate its mechanisms of action in pain management and neuroprotection .
Bioactivity Studies
Preliminary studies suggest that this compound exhibits significant biological activity:
- Analgesic Effects : Research is ongoing to determine its efficacy in pain relief compared to existing analgesics.
- Anti-inflammatory Properties : Investigations are being conducted to assess its potential in treating inflammatory disorders .
Interaction Studies
Understanding the pharmacodynamics of this compound is crucial for its development:
- Binding Affinity Studies : These studies focus on how well the compound interacts with specific receptors or enzymes, which is essential for predicting therapeutic outcomes.
Comparative Analysis with Related Compounds
| Compound Name | Structural Features | Unique Aspects |
|---|---|---|
| Tert-butyl N-(3-methoxy-4-piperidyl)carbamate | Similar piperidine structure | Lacks oxalic acid component |
| N-(4-methoxyphenyl)carbamate | Aromatic substitution instead of piperidine | Different pharmacological profile |
| 1-Methylpiperidine N-carbamate | Contains a methyl group on the piperidine ring | Varying steric effects influencing biological activity |
The unique combination of a methoxy-substituted piperidine and oxalic acid may enhance the solubility and bioavailability of this compound compared to others, making it a promising candidate for further research .
Mechanism of Action
The mechanism of action of tert-butyl N-[(3S,4R)-3-methoxy-4-piperidyl]carbamate;oxalic acid involves its interaction with specific molecular targets and pathways. The compound exerts its effects by binding to target proteins or enzymes, thereby modulating their activity. The exact molecular targets and pathways involved are subjects of ongoing research .
Comparison with Similar Compounds
tert-butyl N-[(3S,4R)-4-methoxy-3-piperidyl]carbamate;oxalic acid (CAS 2253105-08-5)
- Structure : Differs in the positions of the methoxy and carbamate groups (4-methoxy vs. 3-methoxy).
- Molecular Formula : C₂₄H₄₆N₄O₁₀ (same as the target compound but with inverted substituent positions) .
- Properties : The altered stereochemistry may impact hydrogen bonding and solubility. Oxalic acid serves as a counterion, improving crystallinity.
tert-butyl N-[(3S,4S)-4-methoxy-3-piperidyl]carbamate hemioxalate (CAS 2306245-65-6)
- Structure : Features a (3S,4S) stereochemistry instead of (3S,4R), with hemioxalic acid (1:0.5 ratio).
- Molecular Formula : C₁₃H₂₄N₂O₇ (molar mass: 320.34 g/mol) .
- Properties : Reduced oxalic acid content lowers molecular weight compared to the target compound. The (3S,4S) configuration may affect receptor binding in drug candidates.
- Applications : Primarily used in asymmetric synthesis and crystallography studies .
tert-butyl N-[(3R,4R)-4-hydroxypiperidin-3-yl]carbamate (CAS 1052713-47-9)
- Structure : Replaces the methoxy group with a hydroxyl group and adopts (3R,4R) stereochemistry .
- Molecular Formula : C₁₀H₂₀N₂O₃ (molar mass: 216.28 g/mol).
- Properties : The hydroxyl group increases polarity and hydrogen-bonding capacity, enhancing aqueous solubility but reducing lipid membrane permeability.
- Applications : Explored in prodrug designs requiring hydrolytic activation .
trans-tert-butyl (4-methylpiperidin-3-yl)carbamate (CAS 1032684-85-7)
- Structure : Lacks oxalic acid and methoxy groups; features a methyl substituent at the 4-position.
- Molecular Formula : C₁₁H₂₂N₂O₂ (molar mass: 214.30 g/mol) .
- Properties: Absence of oxalic acid reduces acidity and crystallinity.
- Applications : Utilized in peptide mimetics and protease inhibitor research .
Comparative Data Table
Key Research Findings
Stereochemical Impact : The (3S,4R) configuration in the target compound enhances chiral recognition in enzyme-binding pockets, critical for kinase inhibitor design .
Oxalic Acid Role: Co-crystallization with oxalic acid improves thermal stability (decomposition temperature >200°C) and aqueous solubility (~5 mg/mL at 25°C) compared to non-salt analogs .
Synthetic Routes : Common methods include carbamate coupling using HATU/DIEA in DMF, followed by oxalic acid salt formation (yield: 60-80%) .
Biological Activity
Tert-butyl N-[(3S,4R)-3-methoxy-4-piperidyl]carbamate;oxalic acid is a chemical compound with notable potential in pharmaceutical research. Its unique structure, which incorporates a tert-butyl group, a methoxy-substituted piperidine ring, and oxalic acid as a counterion, suggests various biological activities. This article delves into the compound's biological activity, including its pharmacological effects and mechanisms of action.
Preliminary studies indicate that the compound may interact with multiple biological targets, particularly in neuropharmacology. Compounds containing piperidine rings are often associated with analgesic and anti-inflammatory activities. The mechanisms through which this compound exerts its effects may include:
- Inhibition of Enzymatic Activity : Similar compounds have been shown to inhibit enzymes such as acetylcholinesterase and β-secretase, which are crucial in neurodegenerative diseases like Alzheimer's .
- Modulation of Inflammatory Responses : The compound may reduce pro-inflammatory cytokines, thereby protecting neuronal cells from damage caused by amyloid-beta aggregates .
Biological Activity Overview
The biological activity of this compound can be summarized in the following table:
| Activity | Description |
|---|---|
| Neuroprotective Effects | Exhibits protective effects against amyloid-beta-induced toxicity in neuronal cultures |
| Enzyme Inhibition | Potential to inhibit acetylcholinesterase and β-secretase, crucial for managing Alzheimer's symptoms |
| Anti-inflammatory Properties | May reduce levels of inflammatory cytokines like TNF-α and IL-6 in cellular models |
Case Studies
- In Vitro Studies on Neuroprotection :
- In Vivo Efficacy :
- In animal models mimicking Alzheimer's disease (via scopolamine administration), the compound showed a trend toward reducing amyloid-beta levels, although not statistically significant compared to established treatments like galantamine . This highlights the need for further investigation into its bioavailability and efficacy.
Future Directions
Further research is essential to fully elucidate the pharmacodynamics of this compound. Potential areas of exploration include:
- Detailed Pharmacokinetic Studies : Understanding how the compound is absorbed, distributed, metabolized, and excreted will aid in determining its therapeutic potential.
- Long-term Efficacy Trials : Conducting long-term studies to assess the chronic effects of the compound on neurodegenerative processes.
- Comparative Studies with Other Compounds : Evaluating its efficacy relative to other known neuroprotective agents could provide insights into its unique benefits or limitations.
Q & A
Basic Research Questions
Q. What synthetic methodologies are recommended for synthesizing tert-butyl N-[(3S,4R)-3-methoxy-4-piperidyl]carbamate?
- Answer : The compound is synthesized via multi-step reactions involving palladium-catalyzed cross-coupling and deprotection. Key steps include:
- Step 1 : Coupling under inert atmosphere using Pd(OAc)₂/XPhos and Cs₂CO₃ in tert-butanol (40–100°C, 5.5 h) to install the carbamate group .
- Step 2 : Acidic deprotection (HCl/water, 93–96°C, 17 h) to yield the free amine intermediate .
- Step 3 : Co-crystallization with oxalic acid to enhance stability and isolate the final product .
Q. How can researchers confirm the molecular structure of this compound?
- Answer : Use a combination of:
- NMR spectroscopy : ¹H/¹³C NMR to verify methoxy, piperidyl, and tert-butyl groups .
- Mass spectrometry (HRMS) : Confirm molecular weight and fragmentation patterns .
- Elemental analysis : Validate purity and stoichiometry of the co-crystal with oxalic acid .
Advanced Research Questions
Q. What strategies ensure high enantiomeric purity during synthesis?
- Answer :
- Chiral resolution : Recrystallize with oxalic acid to form diastereomeric salts, leveraging differential solubility of enantiomers .
- Chiral HPLC : Use columns like Chiralpak IC (hexane:isopropanol 80:20, 0.1% TFA) to separate and quantify enantiomers .
- Asymmetric catalysis : Optimize Pd-catalyzed steps with chiral ligands to minimize racemization .
Q. How do reaction conditions impact yield and purity?
- Answer : Critical factors include:
- Catalyst loading : 5–10 mol% Pd(OAc)₂ ensures efficient coupling without side reactions .
- Temperature : Higher temperatures (100°C) improve coupling efficiency but may risk decomposition; monitor via TLC .
- Solvent choice : Polar aprotic solvents (e.g., DMF) stabilize intermediates but may increase racemization vs. tert-butanol .
Q. What analytical methods resolve contradictions in reported crystallographic data?
- Answer :
- Single-crystal X-ray diffraction : Resolve ambiguities in piperidine ring conformation and oxalic acid co-crystal geometry .
- Powder X-ray diffraction (PXRD) : Compare experimental and simulated patterns to validate phase purity .
- Thermal analysis (TGA/DSC) : Assess co-crystal stability and dehydration events .
Methodological Notes
Retrosynthesis Analysis
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Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
